![molecular formula C19H19N3O6S B2972425 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1026693-93-5](/img/structure/B2972425.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide” is a compound that has been synthesized and characterized in various studies . It is a colorless oil .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The synthesis process involves a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques . The molecules are held together by intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . It is a semisolid with a yield of 64% . Its IR (KBr) ν max /cm −1 is 3434.1, 2892.1, 2775.0, 1250.4 .Scientific Research Applications
- These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising anticancer activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed cell cycle arrest and apoptosis induction by compound 20 in CCRF-CEM cells .
- This suggests potential utility in managing hyperglycemia and warrants further exploration for in vivo hypoglycemic effects .
Anticancer Activity
α-Amylase Inhibition
Antitumor Activity
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Some related compounds have shown potent growth inhibition properties against certain cancer cell lines . This suggests that the compound may interact with its targets to disrupt cell growth and proliferation, but the exact mechanisms remain to be elucidated.
Biochemical Pathways
It is likely that the compound’s antitumor activity involves the disruption of key cellular pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is the inhibition of cell growth and the induction of apoptosis in certain cancer cell lines . This suggests that the compound could have potential as an antitumor agent.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c23-18(20-11-13-2-7-16-17(10-13)28-12-27-16)19(24)21-14-3-5-15(6-4-14)22-8-1-9-29(22,25)26/h2-7,10H,1,8-9,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIRPUGFOFRESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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